(E)-N-(4-fluorophenyl)-4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxamide
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Description
(E)-N-(4-fluorophenyl)-4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Role in Modulating Pharmacologically Relevant Properties
One notable application involves the investigation of N-alkyl-piperidine-2-carboxamides, where selective fluorination of the n-propyl and n-butyl side chains has been studied. This research aims to understand how fluorination affects basicity, lipophilicity, solubility, and metabolic stability of these compounds. Such modifications are crucial for designing local anesthetics like ropivacaine and levobupivacaine, potentially leading to compounds with improved pharmacokinetic profiles and therapeutic indices (Vorberg et al., 2016).
Contribution to PET Radioligand Development
Another significant application is in the development of positron emission tomography (PET) radioligands. For example, carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These derivatives, including (E)-4-fluoro-N-(4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, are crucial for understanding and diagnosing various neurological conditions by targeting specific receptors in the brain (Gao et al., 2008).
Enhancing Visualization of Brain Receptors
Furthermore, studies on fluorine-18-labeled 5-HT1A antagonists reveal the potential for improving the visualization of serotonin receptors in the brain. The synthesis of fluorinated derivatives of WAY 100635, such as N-{2-[4-(2-methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl)cyclohexanecarboxamide, underscores the importance of chemical modifications for developing more effective imaging agents. These compounds are essential for researching and diagnosing mental health disorders by providing clearer images of serotonin receptors (Lang et al., 1999).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c22-19-6-8-20(9-7-19)24-21(26)25-13-10-18(11-14-25)16-23-29(27,28)15-12-17-4-2-1-3-5-17/h1-9,12,15,18,23H,10-11,13-14,16H2,(H,24,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVYXDZXZSTHE-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.